N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a phenylcyclopropane moiety, and a carbohydrazide linkage. Its molecular formula is C17H17N3O, and it has a molecular weight of 279.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 4-aminophenylacetaldehyde with 2-phenylcyclopropane-1-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenyl and cyclopropane groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted phenylcyclopropane compounds.
Scientific Research Applications
N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The phenylcyclopropane moiety may contribute to the compound’s stability and binding affinity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE
- **N’-[(1E)-1-(4-AMIN
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-12(13-7-9-15(19)10-8-13)20-21-18(22)17-11-16(17)14-5-3-2-4-6-14/h2-10,16-17H,11,19H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
UTJKYRAPRVJEJK-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)N |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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